Sodium O,O-diethyl phosphorothioate

Description

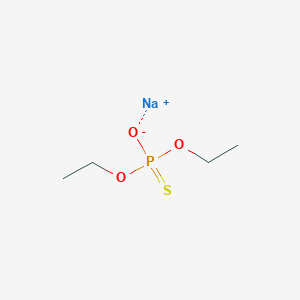

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPPRYJBYFNJTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2465-65-8 (Parent) | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60207235 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-63-1 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium O,O-diethyl phosphorothioate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Sodium O,O-diethyl phosphorothioate, a key organophosphorus intermediate. It is intended for researchers, chemists, and drug development professionals who utilize or are investigating this versatile chemical building block. We will delve into its core chemical properties, structure, synthesis, and critical applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 5852-63-1) is the sodium salt of O,O-diethyl hydrogen phosphorothioate.[1][2] It belongs to the class of organothiophosphates, which are characterized by a central phosphorus atom bonded to oxygen, sulfur, and organic moieties. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the electronic properties of the phosphorothioate group.

Molecular Structure and Tautomerism

The phosphorothioate anion can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in most common applications, the thione form, with a phosphorus-sulfur double bond (P=S), is predominant due to its greater thermodynamic stability. The negative charge is primarily localized on the oxygen atom, forming the sodium salt.

Caption: Predominant thione structure of this compound.

Physicochemical Data Summary

For any experimental design, a clear understanding of a compound's physical properties is paramount. These values dictate the choice of solvents, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 5852-63-1 | [1][3][4] |

| Molecular Formula | C₄H₁₀NaO₃PS | [1][2] |

| Molecular Weight | 192.15 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 190-191 °C | [3] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Synonyms | Sodium Diethyl Thionophosphate, O,O-Diethyl Thiophosphate Sodium Salt | [1][4] |

| InChIKey | YMPPRYJBYFNJTO-UHFFFAOYSA-M | [1][2] |

Analytical and Spectroscopic Characterization

Proper characterization is the cornerstone of chemical research, ensuring purity and confirming identity. The following section outlines the expected spectroscopic signatures for this compound, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of this compound.

-

³¹P NMR: As an organophosphorus compound, ³¹P NMR is essential. A single resonance is expected, typically in the range of 50-70 ppm for thionophosphates, which confirms the presence of a single phosphorus environment. This chemical shift is highly sensitive to the electronic environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the ethyl groups. Based on data for the parent acid, the expected pattern is a triplet around 1.3 ppm corresponding to the methyl protons (CH₃) and a multiplet (a doublet of quartets due to coupling with both the other protons and the phosphorus atom) around 4.0 ppm for the methylene protons (-O-CH₂-).[5] The integration ratio of these signals should be 3:2.

-

¹³C NMR: The carbon spectrum will show two distinct signals for the ethyl groups: one for the methyl carbon (CH₃) around 16-18 ppm and another for the methylene carbon (-O-CH₂) around 63-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by vibrations of the phosphorothioate core.

-

P=S Stretch: A strong absorption band typically appears in the 640-850 cm⁻¹ region, characteristic of the P=S (thione) double bond.[6]

-

P-O-C Stretch: Strong bands in the 950-1050 cm⁻¹ region are indicative of the P-O-C (alkoxy) linkages.[6]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H bonds of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a negative ion mode Electrospray Ionization (ESI-MS), the primary ion observed would be the [M-Na]⁻ anion at an m/z of 169.1, corresponding to the O,O-diethyl phosphorothioate anion.[5]

Synthesis and Chemical Reactivity

Recommended Synthetic Protocol

An environmentally conscious and efficient method for synthesizing O,O-dialkyl monothiophosphoric acid sodium salts has been developed, avoiding harsh reagents and minimizing waste.[7] The protocol involves two main stages: the formation of a trialkylamine salt intermediate, followed by a salt exchange.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology: [7]

-

Reaction Setup: In a suitable reaction vessel, charge toluene, triethylamine (1.02 eq), and elemental sulfur (1.02 eq). Stir to form a slurry at 25-30°C.

-

Phosphite Addition: Prepare a solution of diethyl phosphite (1.0 eq) in toluene. Add this solution dropwise to the reaction mixture. Causality Note: This controlled addition is crucial to manage the exothermic reaction between the phosphite and sulfur, which is catalyzed by the triethylamine base.

-

Intermediate Formation: Stir the reaction mass at 35-39°C for approximately 60 minutes to ensure complete formation of the soluble O,O-diethyl phosphorothioate triethylamine salt.

-

Salt Exchange: Add a 20% aqueous solution of sodium hydroxide (0.99 eq) to the reaction mass. Stir vigorously at 35-39°C. Causality Note: The sodium hydroxide performs a salt exchange, precipitating the desired sodium salt into the aqueous phase while liberating the triethylamine into the organic phase.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower aqueous layer contains the product. The upper organic layer, containing toluene and triethylamine, can be retained for recycling.

-

Isolation: Concentrate the aqueous layer under vacuum at a temperature not exceeding 40°C to remove water, yielding the final product as a white solid.

The Ambident Nucleophile: A Core Concept in Reactivity

The phosphorothioate anion is a classic example of an ambident nucleophile , meaning it has two distinct nucleophilic centers: the "soft" sulfur atom and the "hard" oxygen atom. Its reaction pathway with electrophiles is a textbook illustration of Hard and Soft Acids and Bases (HSAB) theory.[8][9]

-

S-Alkylation (Soft-Soft Interaction): When reacting with soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), the nucleophilic attack occurs preferentially from the larger, more polarizable sulfur atom. This is the kinetic product and is the basis for its use in oligonucleotide synthesis.[8]

-

O-Acylation (Hard-Hard Interaction): When reacting with hard electrophiles, such as acyl chlorides or silyl chlorides, the attack occurs from the more electronegative, less polarizable oxygen atom.[8]

Understanding this duality is critical for drug development professionals when designing synthetic routes for novel phosphorothioate-containing molecules.

Key Applications in Science and Industry

Foundational Role in Antisense Therapeutics

The single most significant application of phosphorothioate chemistry is in the field of antisense oligonucleotides (ASOs). Natural DNA and RNA, which contain phosphodiester linkages, are rapidly degraded by cellular enzymes called nucleases. To be effective as drugs, ASOs require chemical modifications to resist this degradation.

Replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom to create a phosphorothioate linkage dramatically increases nuclease resistance.[10] This modification is a cornerstone of ASO technology, enhancing the pharmacokinetic profile and therapeutic efficacy of these drugs.[11][12]

Sources

- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM O,O-DIETHYLTHIOPHOSPHATE CAS#: 5852-63-1 [m.chemicalbook.com]

- 4. veeprho.com [veeprho.com]

- 5. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. researchgate.net [researchgate.net]

- 9. biblio.vub.ac.be [biblio.vub.ac.be]

- 10. 利用できないコンテンツ [sigmaaldrich.com]

- 11. Nucleophilic Reactions of Phosphorothioate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Sodium O,O-diethyl phosphorothioate

Introduction

Sodium O,O-diethyl phosphorothioate is a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including insecticides and cholinesterase inhibitors[1][2]. Its utility as a nucleophile allows for the introduction of the O,O-diethyl phosphorothioate moiety into target molecules. This guide provides a comprehensive overview of a robust and environmentally conscious synthesis method for this compound, along with detailed purification and analytical protocols to ensure the high purity required for research and development applications.

The methodologies described herein are designed to be self-validating, with an emphasis on the chemical principles that underpin each step. This approach empowers the researcher to not only replicate the procedures but also to adapt them as needed for specific applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step, one-pot reaction. This method, adapted from a general procedure for O,O-dialkyl monothiophosphoric acid sodium salts, offers high yields and minimizes waste by allowing for the recycling of the amine and solvent[3]. The overall reaction scheme is depicted below:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Diethyl phosphite

-

Sulfur powder

-

Triethylamine

-

Toluene

-

20% (w/v) Sodium hydroxide solution

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add sulfur (1.02 molar equivalents) and toluene.

-

Formation of the Triethylammonium Salt: To this suspension, add triethylamine (1.01 molar equivalents). Prepare a solution of diethyl phosphite (1.0 molar equivalent) in toluene and add it dropwise to the sulfur-triethylamine mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 35-39 °C for approximately 60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Conversion to the Sodium Salt: Once the formation of the intermediate salt is complete, add a 20% aqueous solution of sodium hydroxide (0.99 molar equivalents) to the reaction mixture. Continue stirring at 35-39 °C.

-

Phase Separation: After the addition of sodium hydroxide, transfer the mixture to a separatory funnel. The aqueous layer containing the sodium salt will separate from the organic layer (toluene containing triethylamine).

-

Isolation of the Product: Separate the aqueous layer and wash it with toluene to remove any remaining triethylamine. The aqueous solution of this compound can be used directly or concentrated under reduced pressure at 35-38 °C to obtain the white solid product[3].

Purification of this compound

The crude this compound can be purified by recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Water

-

Ethanol (absolute)

Procedure:

-

Dissolution: Dissolve the crude solid product in a minimal amount of water at room temperature[4].

-

Precipitation: To the aqueous solution, add absolute ethanol as an anti-solvent, with stirring, until a white solid precipitates.

-

Cooling: Cool the mixture in an ice bath to maximize the precipitation of the purified product.

-

Filtration and Drying: Filter the white solid, wash it with a small amount of cold ethanol, and dry it under vacuum to obtain the purified this compound.

Caption: Workflow for the purification of this compound by recrystallization.

Analytical Methods for Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase (IP-RP) HPLC is a suitable method for the analysis of phosphorothioates[5].

Table 1: HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water |

| Mobile Phase B | 0.1 M Triethylammonium acetate (TEAA) in acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

The presence of a single major peak is indicative of a high-purity product. Peak broadening may be observed due to the presence of diastereomers if the phosphorothioate is chiral, although this is not the case for the parent sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are invaluable for structural confirmation and purity assessment.

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups. A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) coupled to each other and to the phosphorus atom.

-

³¹P NMR: A single resonance in the ³¹P NMR spectrum is a strong indicator of a single phosphorus-containing species. The chemical shift will be characteristic of a phosphorothioate.

Conclusion

The synthesis and purification methods detailed in this guide provide a clear and reproducible path to obtaining high-purity this compound. By understanding the principles behind each step, researchers can confidently produce this valuable intermediate for their synthetic needs. The analytical methods described are essential for verifying the quality of the final product, ensuring the integrity of subsequent research.

References

- Gilar, M., & Fountain, K. J. (2022). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega, 7(35), 30786–30794.

- Patil, U. K., & Shinde, N. S. (2020). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophosphoric Acid Sodium Salt. Revista Desafio Online, 7(2), 1-10.

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

- Kaboudin, B., & Farjadian, F. (2009).

- Google Patents. (n.d.). CN1752001A - The preparation method of sodium thiophosphate.

- Gilar, M., & Fountain, K. J. (2022). Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. Analytical Biochemistry, 659, 114956.

-

SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). phosphorothioic acid, o,o-diethyl ester, sodium salt. Retrieved from [Link]

-

PubMed. (1986). Phosphorothioate-modified oligodeoxyribonucleotides. III. NMR and UV spectroscopic studies of the Rp-Rp, Sp-Sp, and Rp-Sp duplexes, [d(GGSAATTCC)]2, derived from diastereomeric O-ethyl phosphorothioates. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

- Dieng, T., Fraix, A., Salaün, J. Y., Dez, I., Klein Gebbink, R. J. M., & van Koten, G. (2008).

Sources

- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. CN1752001A - The preparation method of sodium thiophosphate - Google Patents [patents.google.com]

- 5. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cholinesterase Inhibition Mechanism of Sodium O,O-diethyl phosphorothioate

Executive Summary

Organophosphorus (OP) compounds represent a significant class of chemicals with widespread applications, most notably as pesticides and, tragically, as chemical warfare agents.[1][2] Their biological activity is primarily rooted in their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This guide provides an in-depth technical exploration of the mechanism of action for a specific organophosphorothioate, Sodium O,O-diethyl phosphorothioate. We will dissect its journey from a relatively benign precursor to a potent enzyme inhibitor, detail the molecular interactions at the enzyme's active site, present robust experimental protocols for its characterization, and discuss the principles of therapeutic intervention. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this classic yet complex toxicological mechanism.

The Cholinergic Synapse: A Primer on the Role of Acetylcholinesterase (AChE)

To comprehend the action of an inhibitor, one must first appreciate the function of its target. Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in cholinergic neurotransmission, the process governing muscle contraction, glandular secretion, and various cognitive functions.[4] Its sole function is to catalyze the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve signal, allowing the synapse to reset for subsequent transmission.[3] Inhibition of AChE disrupts this vital process, leading to an accumulation of acetylcholine in the synaptic cleft.[5] This buildup results in hyperstimulation of muscarinic and nicotinic cholinergic receptors, causing a toxidrome known as a "cholinergic crisis," which can manifest as muscle weakness, paralysis, respiratory depression, seizures, and ultimately, death.[1][2]

This compound: From Pro-Inhibitor to Potent Toxin

This compound (CAS 5852-63-1) is an organophosphorus compound belonging to the phosphorothioate subclass.[6][7] A critical feature of many phosphorothioates is that they are not potent inhibitors of AChE in their native "thion" form (containing a P=S bond).[8] Instead, they function as pro-inhibitors that require metabolic bioactivation.

Chemical Structure

The molecular structure of this compound forms the basis of its chemical reactivity and subsequent biological activity.

Caption: Chemical structure of this compound.

Metabolic Bioactivation: The Thion-to-Oxon Conversion

The primary mechanism for the toxification of phosphorothioates is oxidative desulfuration, a process predominantly carried out by cytochrome P450 enzymes in the liver.[9] This reaction replaces the sulfur atom with an oxygen atom, converting the parent compound into its oxygen analog, or "oxon."[4][8] The resulting oxon, O,O-diethyl phosphate, is a significantly more potent inhibitor of AChE. The phosphorus atom in the oxon form is more electrophilic, rendering it a far better target for nucleophilic attack by the serine residue in the AChE active site.

Caption: The essential bioactivation of the thion form to the potent oxon inhibitor.

Molecular Mechanism of AChE Inhibition

The toxicity of the activated oxon metabolite stems from its covalent interaction with the active site of AChE. This process can be broken down into two key stages: phosphorylation and aging.

Covalent Phosphorylation of the Active Site

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334. The inhibition process is a nucleophilic attack by the hydroxyl group of Serine-203 on the electrophilic phosphorus atom of the oxon.[10] This reaction forms a stable, covalent phosphate-ester bond between the inhibitor and the enzyme, rendering the enzyme inactive.[8] Acetylcholine can no longer access the catalytic serine, and its hydrolysis ceases.

"Aging": The Path to Irreversibility

Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary chemical process known as "aging."[5] This process involves the cleavage of one of the ethyl groups from the phosphorus adduct. The resulting dealkylated, negatively charged phosphate group is extremely stable and highly resistant to both spontaneous hydrolysis and therapeutic reactivation by nucleophilic agents like oximes.[5] This aging process solidifies the inhibition, making it effectively irreversible. The rate of aging is highly dependent on the specific organophosphate.

Caption: Covalent phosphorylation of AChE's active site serine and subsequent aging.

Quantitative Analysis of Inhibition Kinetics

The potency of an irreversible inhibitor is typically described by the bimolecular rate constant, kᵢ. This value reflects the rate at which the inhibitor inactivates the enzyme. However, kinetic studies of OP inhibition have revealed complexities, with the apparent kᵢ sometimes varying with inhibitor concentration, potentially due to interactions with a peripheral binding site on the enzyme that allosterically modulates the active site.[8][11]

| Parameter | Description | Typical Value Range (for Oxons) | Significance |

| kᵢ | Bimolecular inhibition rate constant | 0.02 - 300 nM⁻¹h⁻¹[8] | Higher kᵢ indicates faster inhibition and greater potency. |

| Aging t½ | Half-life for the aging process | Minutes to Hours | A short aging half-life rapidly leads to irreversible inhibition, making antidote intervention time-critical. |

| kᵣ | Spontaneous reactivation rate constant | ~0.09 h⁻¹[8] | Represents the very slow, often negligible, rate of natural hydrolysis of the phosphorylated enzyme before aging. |

Experimental Protocols for Mechanistic Validation

Validating the inhibitory activity of a compound like this compound requires robust in vitro assays. A key challenge is accounting for the required metabolic activation.

Core Protocol: The Ellman Assay for AChE Activity

The Ellman assay is a rapid, inexpensive, and widely used spectrophotometric method to determine AChE activity and its inhibition.[12][13]

Causality and Principle: The assay does not measure acetylcholine hydrolysis directly. Instead, it uses a surrogate substrate, acetylthiocholine (ATCh). AChE hydrolyzes ATCh to produce acetate and thiocholine. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), cleaving it to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of yellow color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[13] An inhibitor will slow this rate.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. The slightly alkaline pH is optimal for both enzyme activity and the reaction with DTNB.

-

DTNB Stock (10 mM): Dissolve DTNB in the pH 7.0 phosphate buffer.

-

ATCh Stock (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily as it can hydrolyze spontaneously.

-

Enzyme Solution: Prepare a working solution of purified AChE (e.g., from human erythrocytes or recombinant sources) in the buffer. The concentration should be determined empirically to yield a linear rate of reaction for at least 5-10 minutes.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

-

20 µL of the test compound (this compound, diluted in buffer) or buffer alone for control wells.

-

20 µL of the AChE enzyme solution.

-

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. This pre-incubation is critical for time-dependent irreversible inhibitors.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCh solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells: % Inhibition = 100 * (1 - V_inhibitor / V_control).

-

Plot % Inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Caption: Standard experimental workflow for the Ellman Assay.

Advanced Protocol: Incorporating Metabolic Activation

To test the hypothesis that this compound requires bioactivation, the assay must be modified to include a metabolic component.[4]

Causality and Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes. By adding them to the assay, we can simulate the in vivo oxidative desulfuration that converts the thion to the active oxon.[4] This provides a more biologically relevant assessment of the compound's true inhibitory potential.

Methodology Modification:

-

Additional Reagents:

-

Liver Microsomes: Commercially available (e.g., rat or human liver microsomes).

-

NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system is essential as it continuously regenerates the NADPH cofactor required for P450 enzyme activity.

-

-

Modified Pre-incubation Step:

-

In a separate tube, combine the test compound, liver microsomes, and the NADPH regenerating system in buffer.

-

Incubate this mixture (e.g., for 30-60 minutes at 37°C) to allow for metabolic conversion.

-

Following this "activation incubation," add an aliquot of this mixture to the Ellman's assay plate containing the AChE enzyme and proceed with the standard protocol.

-

Self-Validation: A crucial control for this experiment is to run parallel assays: one with the thion compound alone, one with the thion plus the complete metabolic system, and one with the thion plus a heat-inactivated metabolic system. Significant inhibition should only be observed in the presence of the active metabolic system, thus validating that bioactivation is required.

Reversal of Inhibition: The Role of Oxime Reactivators

Treatment for OP poisoning involves a dual approach: an antimuscarinic agent like atropine to manage the symptoms of acetylcholine excess, and a cholinesterase reactivator to restore enzyme function.[14] Pralidoxime (2-PAM) is a commonly used reactivator.[15]

Mechanism of Action: Oximes are strong nucleophiles. The oxime group (-NOH) attacks the phosphorus atom of the OP-AChE complex, displacing the serine residue and forming a stable oxime-phosphate complex.[16][17] This action cleaves the inhibitor from the enzyme, restoring its catalytic function. However, this reactivation is only effective if administered before the "aging" process occurs.[5][15] Once aged, the enzyme is resistant to reactivation by currently available oximes.

Caption: Oximes can reactivate phosphorylated AChE if administered before aging.

Conclusion

The mechanism of action of this compound as a cholinesterase inhibitor is a multi-step process that epitomizes the toxicology of organophosphorothioates. It begins with a critical metabolic bioactivation step, converting the relatively inert thion into its highly reactive oxon analog. This active metabolite then proceeds to covalently phosphorylate the catalytic serine residue in the active site of acetylcholinesterase. This inhibition can become permanent through a subsequent dealkylation, or "aging," process. Understanding this complete pathway—from metabolic activation to irreversible enzyme inactivation—is fundamental for the development of effective diagnostic tools, therapeutic antidotes, and next-generation pesticides with improved safety profiles. The experimental protocols detailed herein provide a framework for the robust scientific validation of these molecular interactions.

References

- Title: Cholinesterase reactivator - Wikipedia Source: Wikipedia URL

- Title: Treatment of organophosphate intoxication using cholinesterase reactivators: facts and fiction Source: PubMed URL

- Title: Mechanisms of organophosphate neurotoxicity Source: PubMed Central - NIH URL

- Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: MDPI URL

- Title: Cholinesterase reactivator: Pralidoxime chloride Source: Pharmaguideline URL

- Title: Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning Source: PubMed URL

- Title: Treatment of Organophosphate Intoxication Using Cholinesterase Reactivators: Facts and Fiction Source: Ingenta Connect URL

- Title: Anticholinesterase Agents: Poisoning and Treatment Source: JoVE URL

- Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: PubMed Central URL

- Title: A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala Source: PubMed Central URL

- Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL

- Title: CAS 5852-63-1: sodium O,O-diethyl thiophosphate Source: CymitQuimica URL

- Title: phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS Source: PubChem URL

- Title: O,O-Diethyl Thiophosphate Sodium Salt Source: CymitQuimica URL

- Title: Validation of Enzyme Inhibition Kinetics: A Comparative Guide on Diethyl Isopropylphosphonate and Other Organophosphorus Compounds Source: Benchchem URL

- Title: O,O-diethyl phosphorothioate | C4H11O3PS Source: PubChem URL

- Title: Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon Source: PubMed URL

- Title: Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site Source: PubMed URL

Sources

- 1. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 6. CAS 5852-63-1: sodium O,O-diethyl thiophosphate [cymitquimica.com]

- 7. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 15. Cholinesterase reactivator: Pralidoxime chloride | Pharmaguideline [pharmaguideline.com]

- 16. Treatment of organophosphate intoxication using cholinesterase reactivators: facts and fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment of Organophosphate Intoxication Using Cholinesterase Re...: Ingenta Connect [ingentaconnect.com]

Sodium O,O-diethyl phosphorothioate: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

An In-Depth Technical Guide for Researchers

Abstract

Sodium O,O-diethyl phosphorothioate (CAS No. 5852-63-1) is an organophosphorus compound of interest in various research and synthetic applications.[1][2] A thorough understanding of its behavior in solution is paramount for the design of robust experimental protocols, ensuring reproducible results, and maintaining the integrity of stock solutions. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from structurally related compounds and general principles of organophosphorothioate chemistry. Crucially, it provides detailed, field-proven methodologies for researchers to empirically determine these critical parameters in their own laboratory settings.

Introduction: The Compound and Its Context

This compound is the sodium salt of O,O-diethyl phosphorothioic acid. It possesses a tetrahedral phosphorus center bonded to two ethoxy groups, one oxygen atom, and one sulfur atom, with the negative charge delocalized between the oxygen and sulfur, though typically depicted on the oxygen in the thiono form (P=S).

Chemical Structure:

-

Name: this compound

-

Synonyms: Sodium Diethyl Thionophosphate, O,O-Diethyl Phosphorothioate Sodium Salt[1]

The solubility and stability of this compound are not merely physical constants; they are determining factors in its utility. Inconsistent solubility can lead to inaccurate dosing in biological assays, while degradation can result in the formation of impurities with altered reactivity or toxicity. This guide aims to equip the researcher with the foundational knowledge and practical tools to confidently handle and deploy this reagent.

Solubility Profile

The solubility of a compound is dictated by its polarity, molecular size, and the nature of the solvent. As an ionic salt, this compound's solubility is governed by the solvent's ability to solvate the sodium cation and the diethyl phosphorothioate anion.

Expected Solubility in Common Laboratory Solvents

While exhaustive quantitative data is not publicly available, a qualitative solubility profile can be inferred from its structure and data on analogous compounds. The closely related Sodium O,O-diethyl phosphorodi thioate is reported to have a water solubility of 1000 g/L at 20°C, indicating very high aqueous solubility.[3][4][5] The presence of the polar P-O⁻ and P=S moieties suggests strong interactions with polar solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Very High | Excellent solvation of both the sodium cation and the polar phosphorothioate anion. |

| Methanol | Polar Protic | High | Good solvation properties, though likely less effective than water. A related potassium salt is sold in a 2 mg/mL methanol solution.[6] |

| Ethanol | Polar Protic | High to Moderate | Reduced polarity compared to methanol may slightly decrease solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High to Moderate | Strong polar aprotic solvent capable of solvating cations and anions effectively. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO; may be a suitable solvent but likely not for high concentrations. |

| Acetone | Polar Aprotic | Low | Lower dielectric constant makes it less effective at solvating ionic species. |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Very Low / Insoluble | Limited ability to stabilize charged species. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | Ineffective at solvating ionic salts. |

| Hexane / Heptane | Nonpolar | Insoluble | No capacity for solvating ionic compounds. |

Experimental Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable method for determining the equilibrium solubility of the compound at a specific temperature, based on OECD Guideline 105.

Causality: The shake-flask method is chosen for its simplicity and accuracy for compounds with moderate to high solubility. The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period, after which the concentration of the dissolved compound is measured.

Protocol Steps:

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid remains visibly undissolved at the end of the experiment. A starting point could be ~100 mg of solid per 1 mL of solvent.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a preliminary period of 24 hours. The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

After 24 hours, stop agitation and allow the vials to sit for 1 hour for undissolved solid to settle.

-

Carefully sample the supernatant and measure the concentration (see Step 4).

-

Resume agitation for another 24 hours (total 48 hours). Sample and measure the concentration again.

-

Self-Validation: Equilibrium is confirmed when the concentration measured at 24 hours and 48 hours does not differ significantly (e.g., <5% variation). If it does, continue agitation for another 24-hour period.

-

-

Phase Separation (Critical Step):

-

Once equilibrium is reached, undissolved solid must be completely removed from the saturated solution.

-

Centrifuge the vials at a controlled temperature (the same as equilibration) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Alternatively, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the analyte. Note: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent loss of analyte due to adsorption.

-

-

Analysis and Calculation:

-

Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., RP-HPLC with UV detection, or ³¹P NMR with an internal standard).

-

Prepare a calibration curve using standards of known concentration in the same solvent.

-

Calculate the solubility in units such as mg/mL or g/L.

-

Caption: General Workflow for Stability Assessment.

Recommended Analytical Methodologies

For both solubility and stability studies, a validated, stability-indicating analytical method is required.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and robust method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is a good starting point for method development. A stability-indicating method is one that can resolve the main peak from all known degradation products and process impurities.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful technique for organophosphorus compounds. It can provide unambiguous structural information and can be used for quantification with an appropriate internal standard. It is particularly useful for identifying the products of degradation, such as the phosphate formed from desulfurization or the thiolo isomer from rearrangement, as these will have distinct chemical shifts.

Conclusion

While specific published data on the solubility and stability of this compound is sparse, its chemical nature as an ionic organophosphorothioate allows for a well-reasoned estimation of its properties. It is expected to be highly soluble in polar protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. Its stability in solution is critically dependent on pH, temperature, and exposure to light. The primary value of this guide lies not in reporting unavailable data, but in providing the scientific rationale and detailed, self-validating experimental protocols for researchers to determine these crucial parameters with confidence. Empirical verification in the specific solvent and matrix of interest remains the gold standard for ensuring the quality and reproducibility of any research involving this compound.

References

-

Freed, V. H., & Chiou, C. T. (1978). The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Archives of Environmental Contamination and Toxicology, 7(1), 13-22. Available from: [Link]

-

LookChem. (n.d.). Cas 3338-24-7,sodium O,O-diethyl dithiophosphate. Retrieved January 14, 2026, from [Link]

-

MacInnes, I., & Schulten, H. R. (1978). The hydrolysis rate of chlorpyrifos,O-O-diethylO-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Quadra Chemicals. (2019). SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]

-

Seabolt, E. E., & Ford, W. T. (2003). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 19(12), 5155–5161. Available from: [Link]

-

Chem Service, Inc. (2015). SAFETY DATA SHEET: O,O-Diethyl phosphorochloridothioate. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 655, O,O-diethyl phosphorothioate. Retrieved January 14, 2026, from [Link].

-

Zhang, J., & Hu, S. (1983). A DISCUSSION ABOUT THIONO-THIOLO REARRANGEMENT OF O-ALKYL PHOSPHORO-DICHLORIDOTHIOATES. Chemical Journal of Chinese Universities, 4(3), 329. Available from: [Link]

-

ResearchGate. (n.d.). Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. Retrieved January 14, 2026, from [Link]

- ChemicalBook. (n.d.). sodium O,O-diethyl dithiophosphate CAS#: 3338-24-7.

-

ResearchGate. (n.d.). Thiono-Thiolo rearrangement vs. in-situ decomposition reactions. Retrieved January 14, 2026, from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 14, 2026, from [Link]

-

Sutton, J. M., & Charnock, H. M. (2000). Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Rentel, C., et al. (2024). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. Available from: [Link]

-

ResearchGate. (n.d.). O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321726, Sodium diethyl phosphorodithioate. Retrieved January 14, 2026, from [Link].

-

Cook, K. A., & Cain, R. B. (1999). The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids. Letters in Applied Microbiology, 28(1), 61-65. Available from: [Link]

-

Wikipedia. (n.d.). Organothiophosphate. Retrieved January 14, 2026, from [Link]

-

Kumar, G., & Sharma, P. (1999). Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel. Nucleosides & Nucleotides, 18(1), 89-93. Available from: [Link]

-

Material Science Research India. (n.d.). Thermal Degradation of Zinc-O, O-Diethyl Dithiophosphate. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23669981, phosphorothioic acid, o,o-diethyl ester, sodium salt. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2014). Highly Sensitive Detection of Organophosphorus Pesticides Represented by Methamidophos via Inner Filter Effect of Au Nanoparticles on the Fluorescence of CdTe Quantum Dots. Retrieved January 14, 2026, from [Link]

-

Liang, X., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research, 48(3), 1075–1090. Available from: [Link]

-

MDPI. (2021). Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. Retrieved January 14, 2026, from [Link]

Sources

- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sodium O,O-diethyl dithiophosphate CAS#: 3338-24-7 [m.chemicalbook.com]

- 4. Cas 3338-24-7,sodium O,O-diethyl dithiophosphate | lookchem [lookchem.com]

- 5. sodium O,O-diethyl dithiophosphate CAS#: 3338-24-7 [amp.chemicalbook.com]

- 6. isotope.com [isotope.com]

"Sodium O,O-diethyl phosphorothioate" CAS number and molecular weight

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of Sodium O,O-diethyl phosphorothioate, a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identification and Properties

This compound is an organophosphorus compound that serves as a versatile nucleophile in various chemical transformations. It is crucial to distinguish it from its close analogue, Sodium O,O-diethyl phosphorodithioate, as the presence of an additional sulfur atom significantly alters the molecule's reactivity and physical properties.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5852-63-1 | [1][2] |

| Molecular Formula | C4H10NaO3PS | [1][2][3] |

| Molecular Weight | 192.15 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | O,O-Diethyl Thiophosphate Sodium Salt, Sodium Diethyl Thionophosphate, Phosphorothioic acid, O,O-diethyl ester, sodium salt | [1][2] |

| Appearance | Typically a neat, colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in organic solvents, with limited solubility in water | [4] |

For clarity, the corresponding properties of the dithioate analogue are provided in the appendix to avoid confusion in procurement and application.

Synthesis and Mechanism

The synthesis of this compound is a cornerstone for its application. A common and efficient laboratory-scale synthesis involves the reaction of a dialkyl phosphite with elemental sulfur in the presence of a sodium alkoxide. This method is favored for its high yield and the relative availability of the starting materials.

Synthetic Rationale

The core of this synthesis is the nucleophilic addition of the phosphite to elemental sulfur. The sodium alkoxide, in this case, sodium ethoxide, serves a dual purpose: it acts as a base to deprotonate the diethyl phosphite, forming a more reactive phosphite anion, and it provides the sodium counter-ion for the final product. The choice of an inert solvent is critical to prevent unwanted side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl phosphite

-

Elemental sulfur (powdered)

-

Sodium ethoxide

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

To a stirred solution of diethyl phosphite (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add powdered elemental sulfur (1.05 eq) in one portion.

-

The reaction is exothermic; maintain the temperature below 40 °C.

-

After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting materials by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

The precipitated solid is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent, and then dried under vacuum to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram```dot

Caption: Synthetic pathway from this compound to a novel cholinesterase inhibitor and its mechanism of action.

Safety and Handling

As an organophosphorus compound, this compound requires careful handling. While specific toxicity data for this compound is not extensively published, related organophosphorus compounds are known to be toxic.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. [5] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable reagent for the synthesis of biologically active molecules, most notably cholinesterase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research and development setting. The protocols and information provided in this guide are intended to support researchers in their endeavors to develop novel therapeutics.

Appendix: Distinction from Sodium O,O-diethyl phosphorodithioate

To prevent potential errors in experimental design and execution, the key identifiers for the dithioate analogue are provided below.

Table 2: Properties of Sodium O,O-diethyl phosphorodithioate

| Property | Value | Source(s) |

| CAS Number | 3338-24-7 | [6][7] |

| Molecular Formula | C4H10NaO2PS2 | [6][7] |

| Molecular Weight | ~208.2 g/mol | [6] |

The presence of a second sulfur atom in place of an oxygen atom leads to different chemical reactivity and applications, which are outside the scope of this guide.

References

-

Veeprho. O,O-Diethyl Thiophosphate (Sodium Salt) | CAS 5852-63-1. [Link]

-

PubChem. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS. [Link]

-

PubMed. Synthesis of novel phosphorothioates and phosphorodithioates and their differential inhibition of cholinesterases. [Link]

-

PubChem. Sodium diethyl phosphorodithioate | C4H10NaO2PS2. [Link]

-

Lookchem. Cas 3338-24-7,sodium O,O-diethyl dithiophosphate. [Link]

Sources

- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5852-63-1: sodium O,O-diethyl thiophosphate [cymitquimica.com]

- 5. clinivex.com [clinivex.com]

- 6. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

"Sodium O,O-diethyl phosphorothioate" safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of Sodium O,O-diethyl phosphorothioate

Foreword: The Critical Importance of Chemical Specificity

In the fields of chemical research and drug development, precision is paramount. The topic of this guide is This compound (CAS No. 5852-63-1). It is crucial to distinguish this compound from the similarly named but structurally distinct Sodium O,O-diethyl phosphorodithioate (CAS No. 3338-24-7). The presence of a second sulfur atom in the "dithioate" analogue significantly alters its chemical properties and, potentially, its toxicological profile. This guide is exclusively focused on the mono-thio compound and adheres strictly to data associated with it or its parent acid, extrapolating from the broader organophosphate class only with explicit justification.

Section 1: Chemical Identification and Properties

This compound is an organothiophosphate compound. Its primary documented application is as a reagent in the synthesis of novel phosphorothioates and phosphorodithioates, which are investigated as potential cholinesterase inhibitors[1]. Understanding its fundamental properties is the first step in a robust safety assessment.

Comparative Chemical Identifiers

To prevent common and potentially hazardous confusion, the table below delineates the key differences between the subject of this guide and its "dithioate" counterpart.

| Feature | This compound | Sodium O,O-diethyl phosphorodi thioate |

| CAS Number | 5852-63-1[1][2] | 3338-24-7[3][4][5] |

| Molecular Formula | C₄H₁₀NaO₃PS[1][2] | C₄H₁₀NaO₂PS₂[3][4][5] |

| Molecular Weight | 192.15 g/mol [1][2] | 208.2 g/mol [4] |

| Structure | Contains one sulfur atom | Contains two sulfur atoms |

Physicochemical Properties

The following data has been compiled for this compound.

| Property | Value | Source |

| Physical Form | Solid | [6] |

| IUPAC Name | sodium;diethoxy-oxido-sulfanylidene-λ⁵-phosphane | [2] |

| Synonyms | O,O-Diethyl thiophosphate sodium salt, Sodium Diethyl Thionophosphate | [1][6] |

Section 2: Hazard Assessment and Toxicological Profile

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its hazards can be inferred from its chemical class (organothiophosphate) and data on its parent compound, O,O-diethyl phosphorothioate. Organophosphorus compounds are known for their potential to inhibit cholinesterase, an enzyme critical for nervous system function[7].

The parent compound, O,O-diethyl phosphorothioate, has been shown to induce DNA damage in hepatic cell lines, suggesting potential cytotoxicity.[8] Therefore, it must be handled with the assumption that it is a hazardous substance with potential for neurotoxicity and other systemic effects. Exposure can occur through inhalation, skin absorption, and ingestion[7].

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

A multi-layered approach to safety is essential. The most effective control measures are those that eliminate or reduce the hazard at its source.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs.

-

Restricted Access: Limit access to storage and handling areas to authorized personnel only.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled[5][9]. Wash hands thoroughly after handling, even if gloves were worn[3][5].

Personal Protective Equipment (PPE)

Given the potential for skin absorption and severe eye damage from related compounds, a robust PPE strategy is mandatory[7][10].

| PPE Category | Specifications and Recommendations |

| Hand Protection | Chemical-resistant gloves are required. Based on data for similar organophosphates, nitrile or PVC gloves are recommended. Always inspect gloves for tears or punctures before use[7]. |

| Eye & Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over goggles when there is any risk of splashing[3][5][7]. |

| Skin & Body Protection | A flame-resistant lab coat is required. For procedures with a higher risk of splashes, consider impervious clothing or an apron[3][10]. |

| Respiratory Protection | All work should be performed in a fume hood. If a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary[3][7]. |

Section 4: Standard Operating Protocol for Handling

This protocol outlines a safe workflow for handling this compound.

Caption: Step-by-step workflow for safe handling of the chemical.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

In any case of exposure, seek immediate medical attention and provide the attending physician with the substance's identity.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth)[3][10]. Seek immediate medical help[9]. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[10][11]. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing[3][10]. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting[3][5][10]. If the person is conscious, rinse their mouth with water[3][5]. Never give anything by mouth to an unconscious person[3]. Call a poison control center or doctor immediately[10]. |

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite[11]. Do not use combustible materials.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[3][11].

-

Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a sodium carbonate solution), followed by soap and water[11].

-

Report: Report the incident according to your institution's policies.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[3].

-

Hazards: Combustion may produce toxic fumes, including oxides of phosphorus, sulfur, and carbon[11].

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[3][11].

Section 6: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][5][6]. Protect from light and moisture[6]. Store locked up and away from incompatible materials such as strong acids and oxidizing agents[3][11][12].

-

Disposal: Dispose of the chemical and any contaminated materials as hazardous waste through a licensed disposal company[3][10]. Do not allow the substance to enter drains or sewer systems[3][12]. All local, regional, and national regulations must be followed.

References

- Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate - ChemicalBook. (2024).

- Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem. (n.d.).

- O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica. (n.d.).

- SAFETY DATA SHEET. (2019). Retrieved from [Source not explicitly named, document context suggests a chemical supplier].

- Sodium O,O-diethyl dithiophosphate (cas 3338-24-7) SDS/MSDS download - Guidechem. (n.d.).

- O,O'-Diethyl dithiophosphate - Santa Cruz Biotechnology. (n.d.).

- Buy Sodium O,O-diethyl dithiophosphate from HANGZHOU LEAP CHEM CO., LTD. - Echemi. (n.d.).

- phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS - PubChem. (n.d.).

- Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate - Benchchem. (n.d.).

- Cas 3338-24-7,sodium O,O-diethyl dithiophosphate | lookchem. (n.d.).

- SAFETY DATA SHEET - Chem Service. (2015).

- SAFETY DATA SHEET - Merck Millipore. (2024).

- CAS 5852-63-1 | O,O-Diethyl Thiophosphate Sodium Salt Supplier - Clinivex. (n.d.).

- O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem. (n.d.).

Sources

- 1. O,O-Diethyl Thiophosphate Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. phosphorothioic acid, o,o-diethyl ester, sodium salt | C4H10NaO3PS | CID 23669981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. clinivex.com [clinivex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. flottec.mx [flottec.mx]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. merckmillipore.com [merckmillipore.com]

The Central Role of Sodium O,O-diethyl phosphorothioate in Organophosphate Chemistry: A Technical Guide

Introduction

Organophosphate (OP) chemistry encompasses a vast and diverse class of compounds, ranging from life-saving pharmaceuticals to highly toxic nerve agents and essential agricultural pesticides.[1] At the heart of the synthesis and metabolism of many of these critical compounds lies a versatile intermediate: Sodium O,O-diethyl phosphorothioate. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted role of this compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, its pivotal function as a nucleophilic building block, its significance as a biomarker of OP exposure, and the analytical methodologies for its detection. This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the causality behind its chemical behavior and applications.

Physicochemical Properties and Synthesis

This compound (CAS Number: 5852-63-1) is the sodium salt of O,O-diethyl phosphorothioic acid.[2][3] It is a key synthetic intermediate, often appearing as a colorless to pale yellow liquid, and is soluble in organic solvents with limited solubility in water.[4] The anion, O,O-diethyl phosphorothioate, is the conjugate base of O,O-diethyl phosphorothioic acid (CAS Number: 2465-65-8).[5]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀NaO₃PS | [2][6] |

| Molecular Weight | 192.15 g/mol | [2][3][6] |

| CAS Number | 5852-63-1 | [2][4][6][7] |

| Parent Acid CAS | 2465-65-8 (O,O-diethyl phosphorothioic acid) | [5] |

| Appearance | Colorless to pale yellow liquid/Neat | [4][6] |

| Solubility | Soluble in organic solvents, limited in water | [4] |

| IUPAC Name | sodium;diethoxy-oxido-sulfanylidene-λ⁵-phosphane | [3] |

Note: This table summarizes computed and reported properties. Experimental values may vary based on purity and conditions.

Synthesis of this compound

A common and efficient method for the synthesis of O,O-dialkyl phosphorothioate salts involves the reaction of a dialkyl phosphite with elemental sulfur in the presence of a base.[8][9] This method is advantageous as it avoids harsh reagents and can be performed under relatively mild conditions. The organic base, such as an amine, facilitates the addition of sulfur to the phosphorus center, forming a trialkylamine salt of O,O-diethyl phosphorothioic acid. This intermediate is then converted to the sodium salt by treatment with a sodium base.[8]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies.[8]

-

Reaction Setup: To a solution of diethyl phosphite (1.0 mol) in a suitable non-polar solvent such as toluene (300 mL) in a reaction vessel equipped with a stirrer and thermometer, add elemental sulfur (1.02 mol).

-

Addition of Base: Slowly add an organic base, for example, N,N-dimethyl benzylamine (1.0 mol), to the reaction mixture while maintaining the temperature between 35-40°C.

-

Reaction: Stir the mixture at 35-40°C for approximately 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of Sodium Salt: Once the reaction is complete, add a 20% aqueous solution of sodium hydroxide (0.99 eq) to the clear reaction mass while maintaining the temperature.

-

Phase Separation: After addition, stir for a short period and then allow the layers to separate. The aqueous layer contains the desired this compound.

-

Purification: Wash the aqueous layer with toluene to remove the organic base. The aqueous solution can then be concentrated under reduced pressure to yield the product.

Core Role in Organophosphate Synthesis: The Ambident Nucleophile

The O,O-diethyl phosphorothioate anion is a classic example of an ambident nucleophile, possessing two nucleophilic centers: the sulfur atom and the oxygen atom. This dual reactivity is central to its role as a versatile precursor in the synthesis of a wide array of phosphorothioate derivatives. The course of the reaction (S-alkylation vs. O-acylation) is largely dictated by the nature of the electrophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.

-

S-Alkylation (Soft Electrophiles): Alkyl halides and tosylates are considered "soft" electrophiles. The sulfur atom in the phosphorothioate anion is a "soft" nucleophilic center. Consequently, the reaction of this compound with these electrophiles proceeds via S-alkylation to form S-alkyl-O,O-diethyl phosphorothioates.[10][11] This is a foundational reaction for the synthesis of many pesticides.[10][11]

-

O-Acylation (Hard Electrophiles): Acyl chlorides, with their highly polarized carbonyl carbon, are "hard" electrophiles. They preferentially react with the "hard" oxygen center of the phosphorothioate anion, leading to O-acylation products.[10][11]

Caption: Reactivity of O,O-diethyl phosphorothioate as an ambident nucleophile.

This predictable reactivity makes this compound a crucial building block for creating complex organophosphate molecules with desired biological activities, such as cholinesterase inhibitors.[6]

Metabolic Fate and Toxicological Significance

This compound, more commonly referred to in toxicological literature as diethylthiophosphate (DETP), is a major metabolite of numerous organophosphorus pesticides, including parathion, chlorpyrifos, and diazinon.[5][12][13] Following exposure, the parent organophosphate undergoes metabolic transformation in the liver, primarily through the action of cytochrome P450 enzymes and esterases, leading to the formation of dialkyl phosphates (DAPs) like DETP, which are then excreted in the urine.[13]

The presence of DETP in urine is a reliable indicator of recent exposure to certain organophosphorus compounds, making it a critical biomarker in both clinical toxicology and epidemiological studies.[12][13]

Caption: DETP as a biomarker of organophosphate pesticide exposure.

While often considered a detoxification product, DETP itself is not entirely benign. Studies have shown that it can induce DNA damage in hepatic cell lines and exhibits cytotoxicity in human peripheral blood mononucleated cells.[5] This underscores the importance of monitoring for this metabolite not just as an indicator of exposure, but also as a potential contributor to the overall toxicological profile of the parent compound.

Application in Detoxification and Antidote Synthesis: A Clarification

While the nucleophilic nature of the phosphorothioate anion suggests it could potentially react with and degrade electrophilic nerve agents, its primary role in the context of organophosphate poisoning is as a metabolite, not as a direct detoxifying agent or a precursor to standard antidotes.

The established antidotal therapy for organophosphate poisoning relies on a combination of agents with distinct mechanisms of action:[14]

-

Atropine: A competitive antagonist of muscarinic acetylcholine receptors to counteract the effects of acetylcholine accumulation.[1]

-

Oximes (e.g., Pralidoxime, 2-PAM): These compounds act as cholinesterase reactivators. They function by a nucleophilic attack on the phosphorus atom of the organophosphate-enzyme complex, thereby regenerating the active enzyme.[15][16]

-

Benzodiazepines (e.g., Diazepam): Used to control seizures.[14]

The synthesis of pralidoxime, a key oxime antidote, begins with pyridine-2-carboxaldehyde and hydroxylamine, a pathway that does not involve this compound.[15][17]

Research into the decontamination of nerve agents often focuses on strong nucleophiles or catalytic hydrolysis using materials like metal-organic frameworks (MOFs) or metal oxide nanoparticles.[18][19] While the O,O-diethyl phosphorothioate anion is nucleophilic, the development of practical detoxification strategies has centered on more reactive and specialized chemical systems.

Analytical Methodologies

The detection and quantification of O,O-diethyl phosphorothioate (DETP) as a biomarker are crucial for assessing human exposure to organophosphates. Due to its presence in complex biological matrices like urine, sensitive and selective analytical methods are required.

Data Presentation: Common Analytical Techniques for DETP

| Method | Principle | Typical Use | Reference(s) |

| Gas Chromatography (GC) with Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD) | Separation of volatile derivatives of DETP followed by selective detection. Requires derivatization. | Routine biomonitoring of urine samples. | General OP analysis principles |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of DETP in its native form followed by highly selective and sensitive mass detection. | Gold standard for high-throughput analysis with low detection limits. | General OP analysis principles |

| Thin-Layer Chromatography (TLC) | Separation on a stationary phase with visualization by specific reagents. | Qualitative or semi-quantitative screening. | General OP analysis principles |

Experimental Protocol: Sample Preparation for GC-MS Analysis of DETP in Urine

This is a generalized protocol illustrating the key steps.

-

Sample Collection: Collect a urine sample in a sterile container.

-

Enzymatic Hydrolysis: Adjust the pH of the urine sample and treat with β-glucuronidase/sulfatase to hydrolyze any conjugated DETP metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge).

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with appropriate solvents to remove interferences.

-

Elute the DETP with a suitable solvent mixture.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr) and a catalyst, then heat to convert the polar DETP into a volatile ester.

-

-

Final Preparation: After the reaction, evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection into the GC-MS system.

Conclusion